6-(Ethylamino)picolinaldehyde
Description
6-(Ethylamino)picolinaldehyde is a substituted pyridine derivative featuring an ethylamino group (-NHCH₂CH₃) at the 6-position of the picolinaldehyde (pyridine-2-carbaldehyde) backbone. This compound is of interest in organic synthesis, coordination chemistry, and pharmaceutical research due to the reactivity of its aldehyde group and the electronic effects imparted by the ethylamino substituent.
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
6-(ethylamino)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H10N2O/c1-2-9-8-5-3-4-7(6-11)10-8/h3-6H,2H2,1H3,(H,9,10) |
InChI Key |
RITQYSKTRJYCIH-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC=CC(=N1)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares 6-(Ethylamino)picolinaldehyde with structurally related picolinaldehyde derivatives, focusing on substituent effects, molecular formulas, and inferred properties.
Substituent Effects and Molecular Features
6-(Ethylamino)picolinaldehyde
- Substituent: Ethylamino (-NHCH₂CH₃) at the 6-position.
- Molecular Formula : C₈H₁₀N₂O.
- The amine moiety may participate in hydrogen bonding or metal coordination.
4-Chloro-6-methylpicolinaldehyde
- Substituents : Chloro (-Cl) at the 4-position and methyl (-CH₃) at the 6-position.
- Molecular Formula: C₇H₆ClNO.
- Key Characteristics: The chloro group is electron-withdrawing, reducing electron density at the aldehyde. Used in synthetic intermediates (e.g., ligand preparation).
6-(Fluoromethyl)picolinaldehyde
- Substituent : Fluoromethyl (-CH₂F) at the 6-position.
- CAS Number : 39621-11-7.
- Molecular Formula: C₇H₆FNO.
- Key Characteristics :
- Fluorine’s electronegativity may polarize the aldehyde group, altering reactivity.
- Similarity score to target compound: 0.86 (indicating moderate structural overlap).
6-(Hydroxymethyl)picolinaldehyde
- Substituent : Hydroxymethyl (-CH₂OH) at the 6-position.
- CAS Number : 1121-60-3.
- Molecular Formula: C₇H₇NO₂.
- Key Characteristics :
- Hydroxyl group increases hydrophilicity and hydrogen-bonding capacity.
- Similarity score to target compound: 0.86 .
Data Table: Structural and Functional Comparison
Research Implications
- Reactivity: Ethylamino and hydroxymethyl groups enhance solubility and interaction with polar solvents or biological targets, whereas chloro and fluoromethyl groups may favor electrophilic substitution or halogen-bonding interactions.
- Applications: 4-Chloro-6-methylpicolinaldehyde: Likely used in agrochemical or ligand synthesis (inferred from supplier data) . Fluoromethyl/Hydroxymethyl analogs: Potential in medicinal chemistry due to fluorine’s metabolic stability or hydroxyl’s biocompatibility .
- Gaps in Data: Direct studies on 6-(Ethylamino)picolinaldehyde’s physicochemical properties (e.g., solubility, melting point) are absent in the provided evidence, necessitating further experimental validation.
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